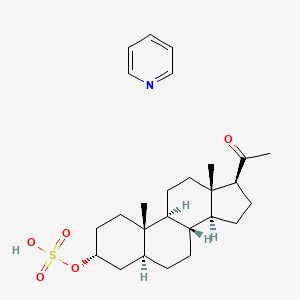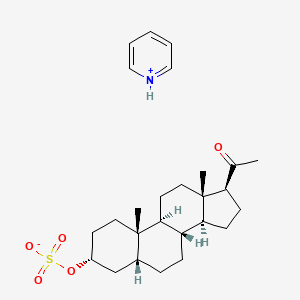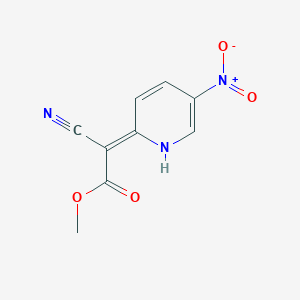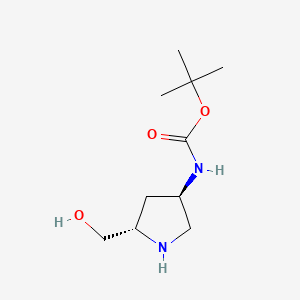
Acemetacin-acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acemetacin-acyl-beta-D-glucuronide is a metabolite of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). Acemetacin itself is a carboxymethyl ester of indometacin, and it is known for its potent anti-inflammatory and analgesic properties. The glucuronide conjugate, this compound, is formed in the body as part of the drug’s metabolism .
Biochemische Analyse
Biochemical Properties
It is known to be a metabolite of Acemetacin, which is a potent non-steroidal anti-inflammatory drug
Cellular Effects
As a metabolite of Acemetacin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Acemetacin, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acemetacin-acyl-beta-D-glucuronide typically involves the glucuronidation of acemetacin. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to acemetacin, forming the glucuronide conjugate .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve the use of bioreactors containing the necessary enzymes and substrates. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include controlling the pH, temperature, and substrate concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Acemetacin-acyl-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of the compound’s stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate into acemetacin and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, which can occur under physiological conditions.
Major Products Formed:
Hydrolysis: Acemetacin and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Acemetacin-acyl-beta-D-glucuronide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acemetacin-acyl-beta-D-glucuronide is primarily related to its role as a metabolite of acemetacin. Acemetacin exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain . The glucuronide conjugate itself may not have significant pharmacological activity but is crucial for the drug’s metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
Indometacin-acyl-beta-D-glucuronide: Another glucuronide conjugate formed from indometacin, sharing similar metabolic pathways and properties.
Diclofenac-acyl-beta-D-glucuronide: A glucuronide metabolite of diclofenac, another NSAID, with comparable metabolic and excretion profiles.
Uniqueness: Acemetacin-acyl-beta-D-glucuronide is unique due to its specific formation from acemetacin, which is known for its better gastric tolerability compared to indometacin. This makes acemetacin and its metabolites, including the glucuronide conjugate, potentially safer options for long-term use in managing pain and inflammation .
Eigenschaften
CAS-Nummer |
1260603-31-3 |
|---|---|
Molekularformel |
C27H26ClNO12 |
Molekulargewicht |
591.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |
InChI-Schlüssel |
VSGATKMJUPIELX-RTCYWULBSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomerische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyme |
AD201; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)




